molecular formula C4H6N2O3 B12870572 (S)-3-Amino-1-hydroxypyrrolidine-2,5-dione

(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione

Katalognummer: B12870572
Molekulargewicht: 130.10 g/mol
InChI-Schlüssel: BWUBGRMKMAHYCO-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a pyrrolidine ring. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-hydroxypyrrolidine-2,5-dione typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under controlled conditions. The reaction may require specific reagents like reducing agents or protecting groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, or advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in the formation of an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism by which (S)-3-Amino-1-hydroxypyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-Amino-1-hydroxypyrrolidine-2,5-dione: The enantiomer of the compound with a different spatial arrangement.

    3-Amino-1-hydroxypyrrolidine-2,5-dione: The racemic mixture containing both (S) and ® enantiomers.

    3-Amino-2-hydroxypyrrolidine-2,5-dione: A structural isomer with the hydroxyl group in a different position.

Uniqueness

(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The (S) configuration may result in different pharmacokinetics and pharmacodynamics compared to its ® enantiomer or racemic mixture.

Eigenschaften

Molekularformel

C4H6N2O3

Molekulargewicht

130.10 g/mol

IUPAC-Name

(3S)-3-amino-1-hydroxypyrrolidine-2,5-dione

InChI

InChI=1S/C4H6N2O3/c5-2-1-3(7)6(9)4(2)8/h2,9H,1,5H2/t2-/m0/s1

InChI-Schlüssel

BWUBGRMKMAHYCO-REOHCLBHSA-N

Isomerische SMILES

C1[C@@H](C(=O)N(C1=O)O)N

Kanonische SMILES

C1C(C(=O)N(C1=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.